6-tert-butyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
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Overview
Description
6-tert-butyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a unique structure that combines an indole moiety with a tetrahydrobenzothiophene core, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Synthesis of the Tetrahydrobenzothiophene Core: This can be achieved through a cyclization reaction involving a thiol and a suitable diene or dienophile.
Condensation Reaction: The final step involves the condensation of the indole derivative with the tetrahydrobenzothiophene core in the presence of a suitable condensing agent such as acetic anhydride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbonyl group of the carbohydrazide moiety, potentially yielding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug development, particularly in the field of oncology or neurology.
Biochemical Research: It can be used as a probe to study various biochemical pathways and interactions.
Industry
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Its potential biological activity makes it a valuable compound for pharmaceutical research and development.
Mechanism of Action
The mechanism of action of 6-tert-butyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole moiety may play a crucial role in binding to these targets, while the benzothiophene core could influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 6-tert-butyl-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one
- (3Z,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione
Uniqueness
Compared to similar compounds, 6-tert-butyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide stands out due to its unique combination of an indole moiety and a tetrahydrobenzothiophene core. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-tert-butyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS/c1-14-18(16-7-5-6-8-20(16)25-14)12-24-26-22(27)19-13-28-21-11-15(23(2,3)4)9-10-17(19)21/h5-8,12-13,15,25H,9-11H2,1-4H3,(H,26,27)/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYCYBCGZGJTJX-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CSC4=C3CCC(C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CSC4=C3CCC(C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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